![molecular formula C17H10O4 B14211909 1,3-Isobenzofurandione, 5-[[4-(hydroxymethyl)phenyl]ethynyl]- CAS No. 830329-21-0](/img/structure/B14211909.png)
1,3-Isobenzofurandione, 5-[[4-(hydroxymethyl)phenyl]ethynyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Isobenzofurandione, 5-[[4-(hydroxymethyl)phenyl]ethynyl]-: is an organic compound that belongs to the class of isobenzofurandiones This compound is characterized by the presence of a benzofuran ring fused with a phthalic anhydride moiety, and a phenyl group substituted with a hydroxymethyl group and an ethynyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Isobenzofurandione, 5-[[4-(hydroxymethyl)phenyl]ethynyl]- typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents.
Introduction of the Phthalic Anhydride Moiety: The phthalic anhydride moiety can be introduced through a Friedel-Crafts acylation reaction using phthalic anhydride and a Lewis acid catalyst.
Substitution with Hydroxymethyl and Ethynyl Groups:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The ethynyl linkage can be reduced to form an ethylene linkage.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or nitric acid.
Major Products:
Oxidation: Formation of 1,3-Isobenzofurandione, 5-[[4-(carboxyphenyl)ethynyl]-.
Reduction: Formation of 1,3-Isobenzofurandione, 5-[[4-(hydroxymethyl)phenyl]ethylene]-.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: 1,3-Isobenzofurandione, 5-[[4-(hydroxymethyl)phenyl]ethynyl]- is used as a building block in organic synthesis
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its structural features may allow it to act as an inhibitor of specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1,3-Isobenzofurandione, 5-[[4-(hydroxymethyl)phenyl]ethynyl]- involves its interaction with specific molecular targets. The hydroxymethyl and ethynyl groups allow it to form covalent bonds with target molecules, leading to inhibition or activation of specific pathways. The benzofuran ring and phthalic anhydride moiety contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
1,3-Isobenzofurandione: Lacks the hydroxymethyl and ethynyl substitutions.
5-Phenylethynyl-1,3-isobenzofurandione: Lacks the hydroxymethyl group.
5-Hydroxymethyl-1,3-isobenzofurandione: Lacks the ethynyl group.
Uniqueness: 1,3-Isobenzofurandione, 5-[[4-(hydroxymethyl)phenyl]ethynyl]- is unique due to the presence of both hydroxymethyl and ethynyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
830329-21-0 |
|---|---|
Fórmula molecular |
C17H10O4 |
Peso molecular |
278.26 g/mol |
Nombre IUPAC |
5-[2-[4-(hydroxymethyl)phenyl]ethynyl]-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C17H10O4/c18-10-13-5-2-11(3-6-13)1-4-12-7-8-14-15(9-12)17(20)21-16(14)19/h2-3,5-9,18H,10H2 |
Clave InChI |
APRMXVXSBKJZJF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CO)C#CC2=CC3=C(C=C2)C(=O)OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


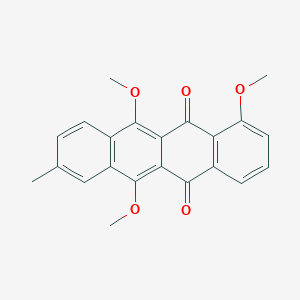
![4-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14211831.png)
![[1,2]Oxazolo[3,4-e][2,1]benzoxazole](/img/structure/B14211840.png)
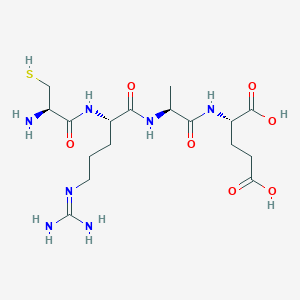

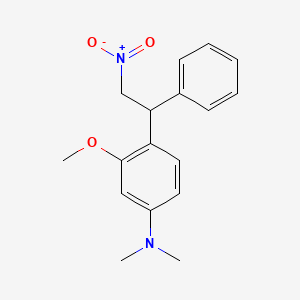
![Methyl 2-{2-[3-(4-chlorophenyl)-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B14211875.png)


![1-(2,4-Dimethoxyphenyl)-2-{[(4-methoxyphenyl)methyl]sulfanyl}ethan-1-one](/img/structure/B14211890.png)
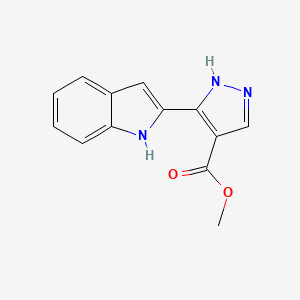

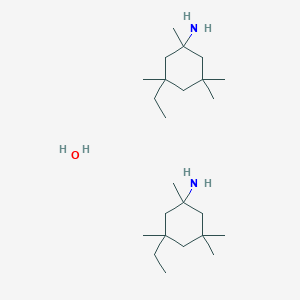
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-hydroxyacetamide](/img/structure/B14211912.png)
